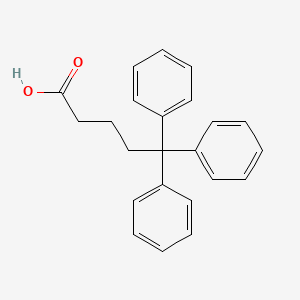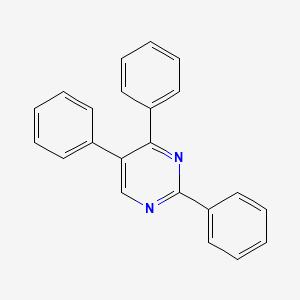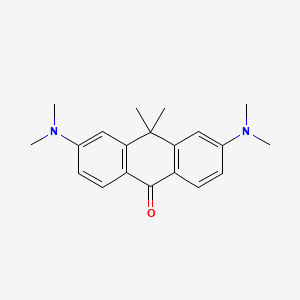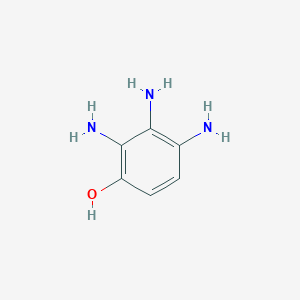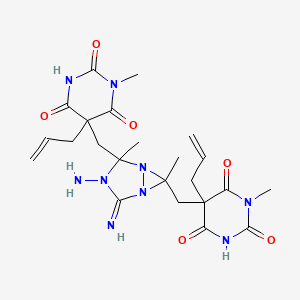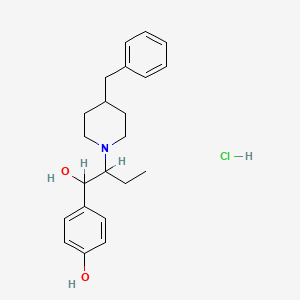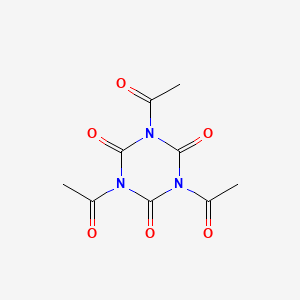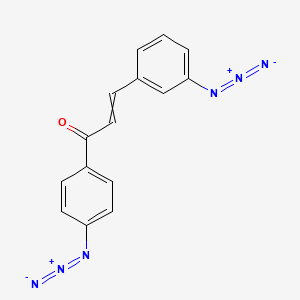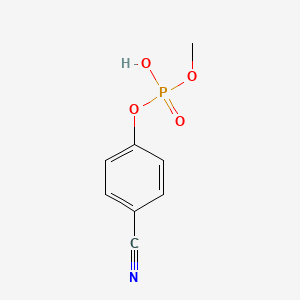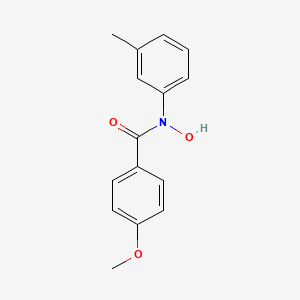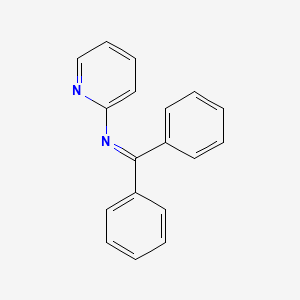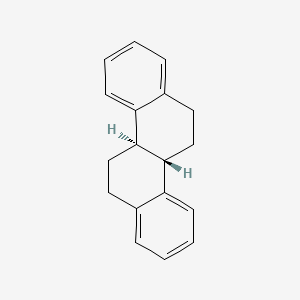
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H18. This compound is a derivative of chrysene, which consists of four fused benzene rings. Chrysene and its derivatives are known for their presence in coal tar and creosote, and they have been studied for their potential carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- typically involves the hydrogenation of chrysene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the chrysene molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. the general approach involves the same hydrogenation process, scaled up to meet industrial demands. The purity and yield of the product are critical factors in industrial settings, requiring precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Wirkmechanismus
The mechanism by which Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways affected by this compound are primarily those related to cell growth and division, making it a subject of interest in cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chrysene: The parent compound with a similar structure but without the hydrogenation.
Tetrahydrochrysene: A partially hydrogenated derivative.
2,8-Dihydroxyhexahydrochrysene: A hydroxylated derivative with estrogenic properties.
Uniqueness
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is unique due to its specific hydrogenation pattern, which affects its chemical reactivity and biological interactions. Compared to its parent compound, it has different physical and chemical properties, making it useful for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
31579-70-1 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
(4bS,10bR)-4b,5,6,10b,11,12-hexahydrochrysene |
InChI |
InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8,17-18H,9-12H2/t17-,18+ |
InChI-Schlüssel |
QEPVMZBHTZAQMT-HDICACEKSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@@H]3[C@@H]1C4=CC=CC=C4CC3 |
Kanonische SMILES |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



